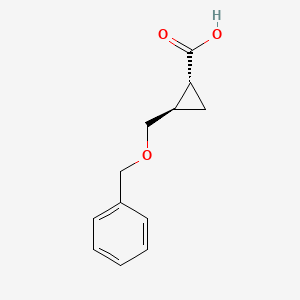

![molecular formula C11H12N2O3 B6593438 3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione CAS No. 5625-49-0](/img/structure/B6593438.png)

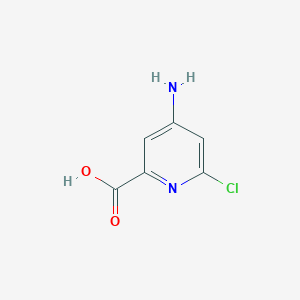

3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

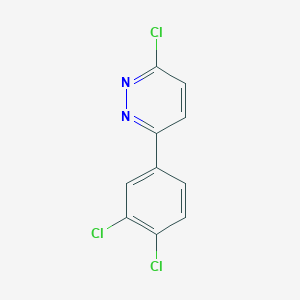

3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione is a pharmaceutical compound widely used in studying neurological afflictions such as Alzheimer’s disease and Parkinson’s disease . It belongs to the class of organic compounds known as alpha amino acids and derivatives .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES stringC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O . More detailed structural information can be found in the NIST Chemistry WebBook .

科学的研究の応用

Synthesis and Structural Analysis

The compound 3-(3-hydroxy)propylidene-piperazine-2,5-dione, a derivative of 3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione, has been synthesized and further reacted to produce spiro compounds with potential chemical interest. These reactions have been studied to understand the structural dynamics and reactivity of such compounds (Shin et al., 1983). Similarly, Dieckmann cyclization has been employed to form piperazine-2,5-diones, highlighting a method to construct such frameworks starting from specific substructures, which could have implications in synthetic organic chemistry (Aboussafy & Clive, 2012).

Bioactive Compounds Discovery

Marine-derived actinomycetes have been found to produce diketopiperazine derivatives, including those structurally related to this compound. These compounds have shown modest antivirus activities, which could be of interest in the development of new antiviral agents (Wang et al., 2013).

Pharmacological Studies

There have been efforts to synthesize and evaluate derivatives of piperazine-2,5-dione for their pharmacological properties, particularly as 5-HT1A receptor agonists. Although not directly mentioned, compounds structurally related to this compound have been explored for their potential in PET ligands and pharmacological applications, which underscores the interest in this chemical class for neurological research (Majo et al., 2008).

Material Science and Fluorescence Studies

Compounds related to this compound have been investigated for their luminescent properties and potential in photo-induced electron transfer, suggesting applications in material sciences and sensor technologies (Gan et al., 2003).

Antimicrobial and Herbicidal Activities

Synthesized derivatives have been evaluated for their antimicrobial activities, with some showing promising results against various microorganisms. This indicates potential applications in developing new antimicrobial agents (Bektaş et al., 2007). Furthermore, novel herbicidal 1-phenyl-piperazine-2,6-diones have shown significant activity, suggesting their utility in agricultural sciences (Li et al., 2005).

作用機序

Target of Action

3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione is a complex organic compound that belongs to the class of alpha amino acids and derivatives It is widely employed in studying neurological afflictions such as alzheimer’s disease and parkinson’s disease .

Mode of Action

It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity

Biochemical Pathways

It is known that s-adenosyl methionine (sam) biosynthesizing metk is a critical metabolite

Result of Action

It is known that this compound is widely employed in studying neurological afflictions such as alzheimer’s disease and parkinson’s disease .

将来の方向性

特性

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-8-3-1-7(2-4-8)5-9-11(16)12-6-10(15)13-9/h1-4,9,14H,5-6H2,(H,12,16)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLSAVHDWSYPEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00874187 |

Source

|

| Record name | 2,5-Piperazinedione, 3-[(4-hydroxyphenyl)methyl] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5845-66-9, 5625-49-0 |

Source

|

| Record name | 3-((4-Hydroxyphenyl)methyl)-2,5-piperazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005845669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Piperazinedione, 3-[(4-hydroxyphenyl)methyl] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

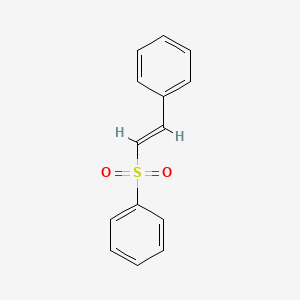

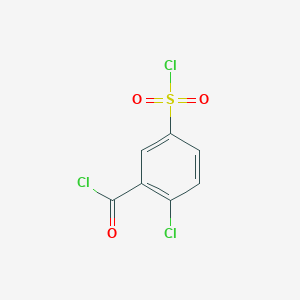

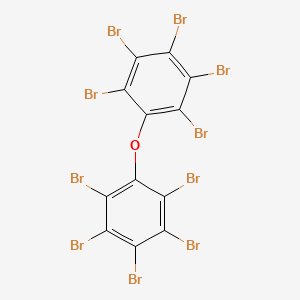

![cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron](/img/structure/B6593444.png)

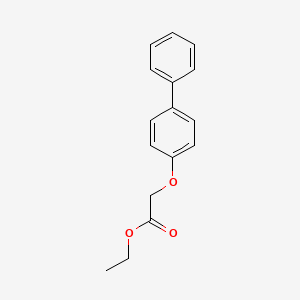

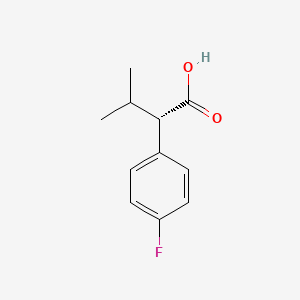

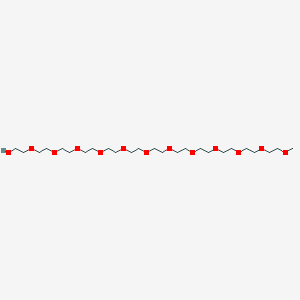

![(1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B6593453.png)

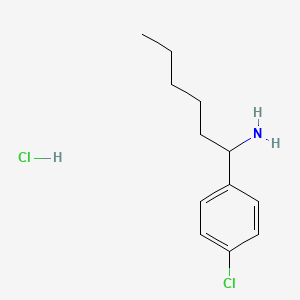

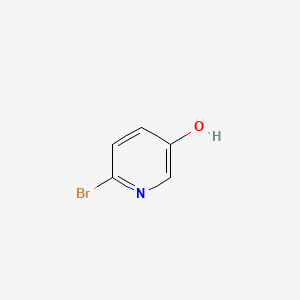

![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B6593467.png)